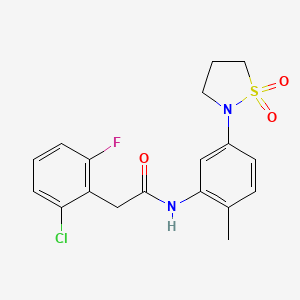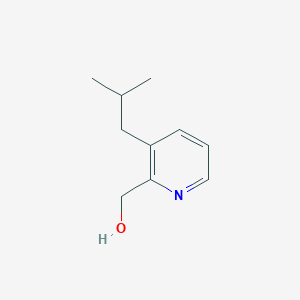
2-Pyridinemethanol, 3-(2-methylpropyl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemistry
- Synthesis Approaches : "2-Pyridinemethanol is an important intermediate in the synthesis of various drugs for treating cardiovascular diseases. The synthesis process involves oxidation, rearrangement, acylation, and hydrolysis, starting from 2-methylpyridine" (L. Hui, 2009).
- Catalytic Applications : A study highlights the enantioselective construction of highly substituted pyrrolidines through palladium-catalyzed asymmetric [3+2] cycloaddition, showcasing the utility of catalytic, asymmetric additions to ketimines, which are rare examples in the literature (B. Trost & S. Silverman, 2010).
- Applications in Organic Electronics : Research on blue phosphorescent zwitterionic Iridium(III) complexes with pyridyl ligands and nido-carboranyl substituents demonstrates their potential in creating highly luminescent and structurally stable metal complexes, which emit at blue wavelengths. These complexes hold promise for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Jonathan C. Axtell et al., 2016).
Applications in Agriculture and Environmental Science
- Herbicidal Activity : A study on the synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates shows these compounds as effective inhibitors of photosystem II (PSII) electron transport, exhibiting promising herbicidal activities. The research indicates the potential agricultural applications of pyridine derivatives as selective herbicides (Qingmin Wang et al., 2003).
- Environmental Degradation : "Research on the degradation mechanism of pyridine in drinking water through dielectric barrier discharge (DBD) technology demonstrates the effectiveness of DBD in removing pyridine from water, highlighting the method's potential in treating nitrogen heterocyclic compounds in drinking water supplies" (Yang Li et al., 2017).
Safety And Hazards
This compound is classified as having acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWWWWOUBNXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 3-(2-methylpropyl)- | |
CAS RN |
780800-88-6 | |
| Record name | [3-(2-methylpropyl)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)
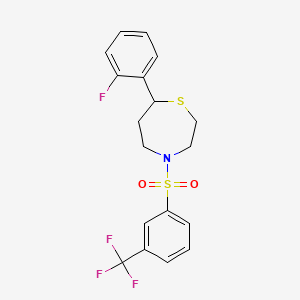
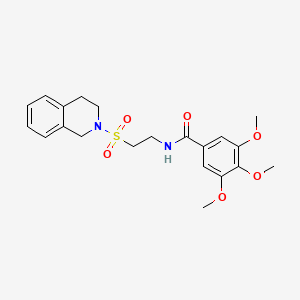
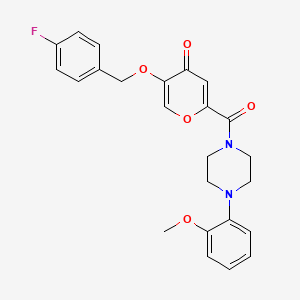
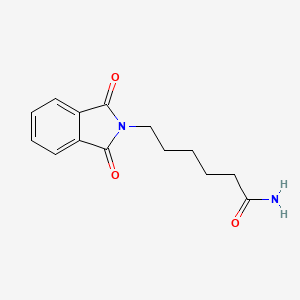
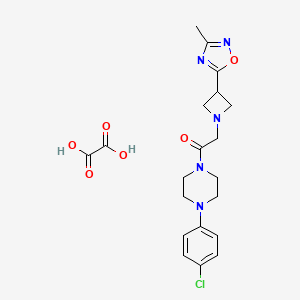
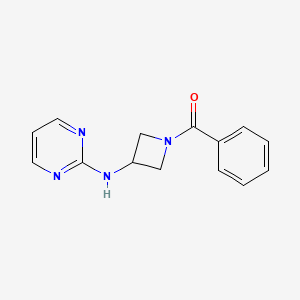
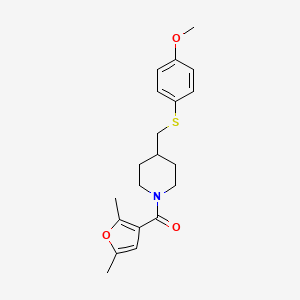
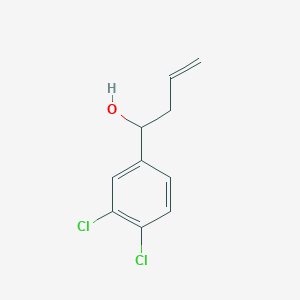
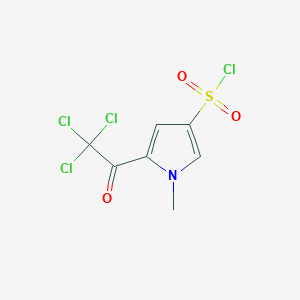
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)
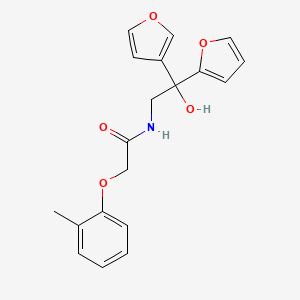
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)
